tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate
CAS No.: 1803582-04-8
Cat. No.: VC11999950
Molecular Formula: C23H30N2O2
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803582-04-8 |
|---|---|
| Molecular Formula | C23H30N2O2 |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-14-20-16-25(15-18-10-6-4-7-11-18)17-21(20)19-12-8-5-9-13-19/h4-13,20-21H,14-17H2,1-3H3,(H,24,26) |
| Standard InChI Key | BVTKAKUBBDISOM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
tert-Butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate is a synthetic organic compound belonging to the class of carbamates. It is characterized by its molecular formula C23H30N2O2 and a molecular weight of 366.5 g/mol . This compound is primarily utilized in organic synthesis and medicinal chemistry due to its distinctive chemical properties and potential applications in drug development.
Synthesis and Preparation
The synthesis of tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative. A common synthetic route includes the use of tert-butyl chloroformate along with the corresponding pyrrolidine derivative, facilitated by a base such as triethylamine. This reaction is generally conducted in an organic solvent like dichloromethane at low temperatures to maximize yield and purity.
Chemical Reactions and Applications
This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution. For example, it can react with potassium permanganate in an acidic medium for oxidation or with lithium aluminum hydride in anhydrous ether for reduction. Substitution reactions can occur with nucleophiles like amines or alcohols in the presence of a base.
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Nucleophiles (amines/alcohols) | Presence of a base |
Research Findings and Applications
tert-Butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate is valuable in drug development processes due to its potential to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation or inhibition of their activity. This interaction can significantly influence various biochemical pathways, making it useful in treating neurological disorders.
Availability and Purity
This compound is available from various suppliers with high purity levels, such as 95% . It is marketed by companies like AstaTech and Enamine, with prices varying based on quantity and supplier .
| Supplier | Purity | Quantity | Price |
|---|---|---|---|
| AstaTech | 95% | 0.1 g | $240.00 |
| Enamine | Not specified | 100 mg | €232.20 or $196.30 |
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